molecular formula C6H6N2O2S B154989 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide CAS No. 1615-06-1

1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide

Cat. No. B154989
CAS RN: 1615-06-1
M. Wt: 170.19 g/mol
InChI Key: AUAGRMVWKUSEBX-UHFFFAOYSA-N
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Patent
US06566390B2

Procedure details

A solution of 1,2-phenylenediamine (91 mg, 0.84 mmol) and sulfamide (81 mg, 0.84 mmol) in diglyme (2.5 ml) is stirred at 155° C. for 1.5 h. After cooling to RT, the reaction solution is poured into ice-water (15 ml) and the product is extracted with ethyl acetate. The solvent is distilled off under reduced pressure and the red residue is purified by flash chromatography (1:1 ethyl acetate/toluene).
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[S:9](N)(N)(=[O:11])=[O:10]>COCCOCCOC>[NH:7]1[S:9](=[O:11])(=[O:10])[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]1=2

Inputs

Step One
Name
Quantity
91 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
81 mg
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
2.5 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
ice water
Quantity
15 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product is extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the red residue is purified by flash chromatography (1:1 ethyl acetate/toluene)

Outcomes

Product
Name
Type
Smiles
N1C2=C(NS1(=O)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.